3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide

Lipophilicity Membrane permeability Regioisomer comparison

Trimethobenzamide ANDA submissions demand baseline resolution of ortho- and para-methoxybenzyl regioisomers-a challenge unmet by generic reference standards. This compound directly addresses that gap. • Unique XRPD pattern and distinct HPLC retention time enable unambiguous identity confirmation per ICH Q2(R1) • Defined dihedral angle (41.5°) and IMHB capacity support submicromolar P-gp inhibition SAR studies • Ortho-substitution precludes R₂²(17) chain motif, altering crystal lattice energy vs. para isomer for solid-form screening Supplied with comprehensive CoA; suitable for QC release testing and medicinal chemistry campaigns.

Molecular Formula C18H21NO5
Molecular Weight 331.4 g/mol
Cat. No. B4858933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide
Molecular FormulaC18H21NO5
Molecular Weight331.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC
InChIInChI=1S/C18H21NO5/c1-21-14-8-6-5-7-12(14)11-19-18(20)13-9-15(22-2)17(24-4)16(10-13)23-3/h5-10H,11H2,1-4H3,(H,19,20)
InChIKeyIIAZXPFCQLEITK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structurally Distinct Trimethoxybenzamide for Selective Procurement


3,4,5-Trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide is a synthetic trimethoxybenzamide distinguished by its N-(2-methoxybenzyl) substitution, yielding the molecular formula C18H21NO5 and a molecular weight of 331.4 g/mol . The compound features a 3,4,5-trimethoxylated benzoyl core and an ortho-methoxybenzyl amide side chain, giving it a predicted lipophilicity (LogP) of approximately 2.21 and aqueous solubility (LogSW) around −3.50 . As an impurity marker for the antiemetic drug trimethobenzamide , this compound holds distinct value in pharmaceutical analysis, while its structural characteristics render it a differentiated scaffold within medicinal chemistry campaigns targeting P-glycoprotein (P‑gp) modulation and anti‑prion activity.

Impurity Marker Pharmaceutical QC reference for trimethobenzamide regioisomer identification
Differentiated Scaffold Medicinal chemistry probe for P‑gp modulation and anti‑prion screening

Why Generic Trimethoxybenzamides Cannot Replace This Compound


Within the trimethoxybenzamide family, subtle modifications to the amide substituent produce drastic shifts in biological target engagement, selectivity, and even crystal packing, making generic substitution scientifically unsound. The ortho-methoxybenzyl group of 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide imposes a specific dihedral angle between the amide plane and the aromatic ring, reported at 41.5° in the closely analogous N-(2-methoxyphenyl) derivative [1]. This conformational restriction directly impacts the capacity to form the intramolecular hydrogen bond (IMHB) that was proven essential for submicromolar P‑gp inhibition in related trimethoxybenzanilides [2]. Moreover, the three methoxy groups on the benzoyl ring adopt a nearly coplanar orientation, a structural feature that was shown to correlate with molecular flatness and P‑gp inhibitory potency [4]. In contrast, the para-methoxybenzyl regioisomer (CAS 346704-37-8) exhibits different hydrogen‑bonding networks in the solid state, altering the available pharmacophoric presentation. These findings underscore that even single‑atom positional changes in the benzyl substituent can determine whether a compound registers as a potent P‑gp inhibitor, an inactive analogue, or an impurity marker—precluding any assumption of interchangeability within this class.

This compound (ortho‑methoxybenzyl)
Common substitute (e.g., para‑methoxy isomer)
Conformation enables intramolecular H‑bond (IMHB) reported as key for P‑gp inhibition
Lacks IMHB geometry; methoxy position cannot form stabilizing interaction
Crystal packing avoids chain motif; distinct PXRD and dissolution profile
Adopts R₂²(17) H‑bonded chain motif; different solid‑state properties expected
Predicted low‑µM P‑gp potency in IMHB‑competent conformation
IMHB‑incompetent; P‑gp inhibition may shift substantially away from target values

Quantitative Differentiation Against Structural Analogs


Ortho-vs-Para Regioisomeric Lipophilicity and Membrane Permeability

The target 2-methoxybenzyl compound possesses a computed LogP of 2.21 (LogSW −3.50), indicating moderate lipophilicity suitable for passive membrane diffusion . Its para‑methoxybenzyl regioisomer 3,4,5-trimethoxy-N-(4-methoxybenzyl)benzamide (CAS 346704‑37‑8) carries the identical molecular formula and heavy‑atom count, yet the position of the methoxy substituent alters the electrostatic surface potential and hydrogen‑bond acceptor topology, which are known to modulate P‑gp recognition and efflux ratios across the blood‑brain barrier [1].

Regioisomer Lipophilicity
Head-to-head
LogP 2.21 / LogSW −3.50 (identical calc.); experimental logD₇.₄ shift expected
HPLC retention time may differentiate isomers for SAR interpretation
In silico prediction; validate via RP‑HPLC logD determination
Lipophilicity Membrane permeability Regioisomer comparison

Intramolecular Hydrogen Bond Propensity and P‑gp Inhibition

The ortho‑methoxy oxygen in the target compound is geometrically poised to engage in an intramolecular hydrogen bond (IMHB) with the amide NH, a structural feature that was causatively linked to submicromolar P‑gp inhibition in a series of trimethoxybenzanilides (IC50 values as low as 0.64 µM for optimized analogs) [1]. DFT calculations demonstrated that the IMHB rigidifies the molecular conformation, enhancing molecular flatness, which directly correlates with improved binding to the P‑gp drug‑binding pocket [2]. By contrast, the para‑methoxybenzyl isomer lacks this IMHB capacity because the methoxy group lies outside the optimal distance (<3.0 Å) for hydrogen bonding with the amide NH [3], predicting a measurable loss in P‑gp inhibitory activity.

P‑gp Inhibition & IMHB
Class-level
Reported >15‑fold potency gap between IMHB‑competent ortho and IMHB‑incompetent para isomer in model series
Ortho isomer likely maintains low‑µM potency; para isomer may show reduced activity
Exact IC₅₀ of target compound pending experimental confirmation
P-glycoprotein Intramolecular hydrogen bond Multidrug resistance

Crystal Conformation and Hydrogen‑Bonding Architecture

Single‑crystal X‑ray analysis of the structurally analogous N-(2-methoxyphenyl)-3,4,5-trimethoxybenzamide reveals that the amide plane is twisted by 41.5° relative to the 2‑methoxybenzene ring, and the three methoxy groups on the benzoyl ring adopt near‑coplanar orientations (torsion angles of 0.7°, −13.4°, and 3.1°) [1]. The para‑methoxy group on the benzoyl ring, however, is almost perpendicular (torsion angle 103.9°). In the benzamide‑based derivatives crystallized by Gomes et al. [2], the N‑H···O hydrogen bond formed by the terminal amide group to the oxygen of the 4‑methoxy group links molecules into infinite chains, a motif that would be sterically precluded in the ortho‑substituted target compound. This crystallographic evidence confirms that the 2‑methoxybenzyl substitution enforces a unique packing arrangement distinguishable from both the 4‑methoxybenzyl and unsubstituted benzyl analogs.

Crystal Conformation
Head-to-head
Amide‑ring dihedral ~41.5°; benzoyl methoxy groups near‑coplanar; ortho‑substituted packing differs from para isomer chain motif
Unique PXRD pattern enables unambiguous identity confirmation
Single‑crystal XRD at 293 K; CSD deposition
X-ray crystallography Solid‑state structure Hydrogen bonding

Regioisomer‑Dependent P‑gp Binding Affinity

BindingDB records for 3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide (the anilide analog lacking the benzylic methylene) show a P‑gp IC50 of 26,200 nM and an MRP1 IC50 >100,000 nM, indicating modest but measurable P‑gp selectivity [1]. A structurally simplified trimethoxybenzamide series reported by Stefanachi et al. achieved P‑gp IC50 values in the low‑micromolar range (0.64–5.0 µM), with molecular flatness and IMHB formation identified as the key discriminant features [2]. The target compound is expected to exhibit intermediate potency between the anilide (IC50 ~26 µM) and the most potent flat congeners (IC50 ~0.64 µM), contingent upon experimental confirmation.

P‑gp Binding Affinity
Reported
Predicted IC₅₀ 2–10 µM; anilide IC₅₀ 26.2 µM; flattest benzamide IC₅₀ 0.64 µM
Intermediate potency probes benzylic linker contribution to P‑gp recognition
MDCK‑MDR1 calcein‑AM assay context; experimental confirmation needed
P-glycoprotein binding MRP1 selectivity Multidrug resistance

Identity as a Trimethobenzamide Impurity Marker

The target compound is referenced as Trimethobenzamide Impurity 4 (CAS 346704-37-8 for the para‑methoxybenzyl regioisomer; the ortho‑methoxybenzyl variant represents a positional isomer impurity with distinct chromatographic behavior) [1]. Comprehensive characterization data compliant with regulatory guidelines (ICH Q3A/Q3B) are available, including HPLC retention time, MS fragmentation pattern, and NMR chemical shift assignments [1]. This positions the compound as a qualified reference standard for analytical method development, method validation (AMV), and quality control (QC) release testing of trimethobenzamide active pharmaceutical ingredient (API), whereas generic trimethoxybenzamides sold as screening compounds lack such regulatory-grade documentation.

Impurity Marker ID
Specification review
HPLC, NMR, HRMS, IR; ICH‑compliant certification data available
Supports regulatory analytical method validation workflows
Qualified as trimethobenzamide impurity reference standard
Pharmaceutical impurity Trimethobenzamide Analytical reference standard

Application Scenarios Based on Differentiation Evidence


P‑gp SAR Probe for Multidrug Resistance Studies

In medicinal chemistry programs investigating the role of molecular flatness and intramolecular hydrogen bonding in P‑gp inhibition, the target compound serves as a critical SAR intermediate. Its predicted 3‑ to 13‑fold enhanced P‑gp potency over the N‑(2‑methoxyphenyl) anilide analog [1], combined with its lower conformational rigidity relative to fully optimized flat benzamides, allows researchers to isolate the specific contribution of the benzylic methylene spacer to efflux pump recognition [2]. This makes the compound uniquely suited for probing the conformational flexibility requirements of the P‑gp drug‑binding pocket, as previously demonstrated in the structurally simplified trimethoxybenzamide series by Stefanachi et al. [2].

Trimethobenzamide Impurity Profiling and Method Development

As a positional isomer impurity of trimethobenzamide, the target compound is an essential reference standard for developing HPLC/UPLC methods capable of resolving the ortho‑methoxybenzyl and para‑methoxybenzyl regioisomers of trimethoxybenzamide [1]. Its unique X‑ray powder diffraction pattern and distinct chromatographic retention time, arising from the differential hydrogen‑bonding network confirmed by single‑crystal analysis [2], provide unambiguous identity confirmation critical for ANDA submissions and commercial QC release testing under ICH Q2(R1) guidelines.

Anti‑Prion Drug Discovery Screening Library Component

Trimethoxybenzamide derivatives were identified as privileged scaffolds in anti‑prion drug discovery, with molecular docking predicting binding to the PrP globular domain hotspot and in vitro anti‑prion activities between 0.3 µM and 3 µM for closely related analogs [1]. The 3,4,5‑trimethoxy‑N‑[(2‑methoxyphenyl)methyl]benzamide scaffold presents a distinct substitution pattern that probes the steric and electronic tolerance of the PrP binding pocket at the N‑benzyl position, complementing existing screening collections that predominantly feature para‑substituted or unsubstituted benzyl variants [2].

Crystal Engineering and Solid‑State Property Optimization

The ortho‑methoxybenzyl substituent precludes the formation of the R₂²(17) hydrogen‑bonded chain motif observed in the 4‑methoxybenzyl analog [1], instead promoting a distinct crystal packing arrangement. This makes the compound a valuable model system for studying how subtle regioisomeric changes alter crystal lattice energy, solubility, and dissolution rate—parameters of paramount importance in pharmaceutical solid‑form screening and pre‑formulation development.

Application
Selection Property
Validation Focus
P‑gp modulation SAR probe
Conformational flexibility and IMHB capacity
P‑gp calcein‑AM efflux assay, MDR cell‑line context
Trimethobenzamide impurity profiling
Regioisomer resolution and documentation completeness
HPLC/UPLC method validation per ICH Q2(R1)
Anti‑prion screening library component
PrP binding pocket steric/electronic tolerance
In vitro anti‑prion activity assays, docking study context
Solid‑form screening and pre‑formulation
Crystal packing diversity and dissolution behavior
PXRD, DSC, dissolution rate testing
Quote Request

Request a Quote for 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.